molecular formula C15H10F2N2O B2718294 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol CAS No. 763133-77-3

4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol

Cat. No.: B2718294
CAS No.: 763133-77-3
M. Wt: 272.255
InChI Key: LGKKOBPNLMCSTE-UHFFFAOYSA-N
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Description

4-Fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol is a phenolic pyrazole derivative characterized by a fluorinated aromatic system. Its structure comprises a phenol ring substituted at the 4-position with fluorine and at the 2-position with a pyrazole moiety bearing a 2-fluorophenyl group. This compound belongs to a class of ligands studied for their coordination chemistry, particularly in metal extraction and biomimetic applications .

Properties

CAS No.

763133-77-3

Molecular Formula

C15H10F2N2O

Molecular Weight

272.255

IUPAC Name

4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol

InChI

InChI=1S/C15H10F2N2O/c16-9-5-6-15(20)11(7-9)14-8-13(18-19-14)10-3-1-2-4-12(10)17/h1-8,20H,(H,18,19)

InChI Key

LGKKOBPNLMCSTE-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC(=NN2)C3=C(C=CC(=C3)F)O)F

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorophenol with 2-fluorobenzaldehyde in the presence of hydrazine hydrate to form the pyrazole ring. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenolic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of halogenated phenols.

Scientific Research Applications

4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets. The fluorinated phenolic group can interact with enzymes and receptors, modulating their activity. The pyrazole ring enhances binding affinity and specificity, leading to potential therapeutic effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Phenolic Pyrazoles

Phenolic pyrazoles exhibit tunable properties based on substituent electronic and steric profiles. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Phenolic Pyrazoles
Compound Name Phenol Substituents Pyrazole Substituent Key Properties/Applications Reference
Target: 4-Fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol 4-F, 2-pyrazolyl 5-(2-fluorophenyl) Hypothesized Cu/Fe extraction; strong H-bonding potential
4-Bromo-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol 4-Br, 2-pyrazolyl 5-(2-fluorophenyl) Higher molecular weight (333.16 g/mol); bromine increases steric bulk
4-Methyl-2-[5-(n-octyl)-1H-pyrazol-3-yl]phenol (L2H) 4-Me, 2-pyrazolyl 5-(n-octyl) Commercial Cu extractant analogue; alkyl chain enhances lipophilicity
2-Nitro-4-methyl-6-[5-(2,4,4-TMP)-1H-pyrazol-3-yl]phenol (L4H) 2-NO₂, 4-Me, 6-pyrazolyl 5-(2,4,4-trimethylpentyl) Cu extraction coefficient 10³× higher than unsubstituted L8H
Key Observations:
  • Electronic Effects: Electron-withdrawing groups (e.g., -F, -NO₂) at the phenol ring increase acidity, enhancing metal-binding capacity. The target compound’s 4-F substituent likely strengthens phenol deprotonation compared to methyl (L2H) but less than nitro (L4H) .
  • Steric Factors : Bulky substituents (e.g., -Br in , alkyl chains in L2H/L4H) influence coordination geometry. The target’s 2-fluorophenyl group may introduce rigidity and π-π stacking, contrasting with flexible alkyl chains in L2H.
  • H-Bonding Stabilization: X-ray studies (e.g., L4H) confirm inter-ligand H-bonding between pyrazole NH and phenolate oxygen, forming pseudomacrocyclic Cu complexes. Fluorine’s electronegativity may reinforce such interactions in the target compound .

Fluorophenyl-Substituted Pyrazole Derivatives

Fluorinated pyrazoles are prevalent in medicinal and materials chemistry. Comparisons include:

Table 2: Fluorophenyl-Containing Pyrazole Analogues
Compound Name Core Structure Substituents Applications Reference
Ethyl 2-[5-(4-Cl-phenyl)-1-(4-F-phenyl)-1H-pyrazol-3-yl]-4-Me-thiazole-5-carboxylate Thiazole-pyrazole hybrid 4-Cl-phenyl, 4-F-phenyl, ethyl ester Structural diversity for drug design
5-(4-Fluorophenyl)-3-[5-Me-1-(4-Me-phenyl)-1H-triazol-4-yl]-4,5-dihydro-1H-pyrazole Pyrazole-triazole hybrid 4-F-phenyl, triazole Anticancer/antibacterial candidate
5-Ethyl-2-(4-fluorophenyl)-4-phenoxy-1H-pyrazol-3(2H)-one Pyrazolone 4-F-phenyl, phenoxy Crystal structure characterized
Key Observations:
  • Hybrid Heterocycles: Thiazole () or triazole () moieties diversify coordination sites and bioactivity. The target’s simpler pyrazole-phenol system may prioritize metal selectivity over broad bioactivity.
  • Fluorine Position : Para-fluorophenyl groups (e.g., ) are common, but the target’s ortho-fluorine on the pyrazole may induce steric hindrance or electronic modulation.

Biological Activity

4-Fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol is a complex organic compound with the molecular formula C15H14F2N2O and a molecular weight of approximately 276.28 g/mol. This compound features a unique combination of a fluorinated phenolic group and a pyrazole moiety, contributing to its potential biological activities. Research into its biological activity has been driven by its structural characteristics, which may enhance its therapeutic properties.

Structure and Properties

The structural composition of this compound includes:

  • Fluorinated Phenolic Group : Contributes to increased lipophilicity and potential interactions with biological targets.
  • Pyrazole Moiety : Known for its role in various biological activities, including enzyme inhibition.

Biological Activity

Research has indicated that this compound exhibits several biological activities, including:

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes, particularly those involved in inflammatory pathways. For example, studies have shown that similar pyrazole derivatives can act as selective inhibitors of p38 MAP kinase, an important target in inflammatory diseases . The structural similarities suggest that this compound may exhibit comparable effects.

Antimicrobial Activity

Preliminary studies have suggested that compounds with similar structural features possess antimicrobial properties. For instance, various pyrazole derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria . The presence of fluorine atoms is believed to enhance the antimicrobial efficacy by improving the compound's interaction with bacterial membranes.

Case Study 1: Inhibition of p38 MAP Kinase

A study focusing on pyrazole derivatives identified specific compounds that selectively inhibited p38 MAP kinase, leading to reduced inflammation in vitro. The incorporation of fluorine atoms in these compounds was found to significantly enhance their potency and selectivity .

Case Study 2: Antimicrobial Testing

In vitro tests conducted on structurally related compounds revealed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, indicating strong antimicrobial potential .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesUnique Properties
4-Fluoro-2-(1H-pyrazol-5-yl)phenol Contains a pyrazole ring and fluorinated phenolic groupKnown for specific enzyme inhibition
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1H-pyrazole Naphthalene substitution instead of phenolic groupExhibits different biological activity profiles
2-fluoro-4-[4-(4-fluorophenyl)-1H-pyrazol-3-yl]pyridine Pyridine ring instead of phenolic groupPotentially different pharmacokinetics

The exact mechanism through which this compound exerts its biological effects is still under investigation. Preliminary hypotheses suggest that it may modulate receptor activity or directly inhibit enzyme function, similar to other compounds within its class.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol?

Answer:
The synthesis typically involves a multi-step approach:

  • Claisen-Schmidt condensation between fluorinated acetophenone derivatives and hydrazines to form the pyrazole ring.
  • Cyclization reactions under acidic or basic conditions, as described for analogous phenolic pyrazoles (e.g., 4-methyl-2-(5-(4-iodophenyl)-1H-pyrazol-3-yl)phenol) using ethanol or THF as solvents .
  • Protection/deprotection strategies (e.g., PMB protection of phenol groups) to prevent side reactions during functionalization .
    Key purification steps include column chromatography and recrystallization, with yields optimized by controlling stoichiometry and reaction time .

Advanced: How can steric and electronic effects of substituents influence the compound’s coordination chemistry?

Answer:
Substituents on the phenol ring (e.g., nitro, fluoro) significantly alter ligand strength in metal complexes:

  • Electron-withdrawing groups (e.g., -NO₂) enhance acidity of the phenolic -OH, facilitating deprotonation and stronger metal binding. For example, a nitro group ortho to the hydroxyl increased Cu(II) extraction efficiency by three orders of magnitude compared to unsubstituted analogs .
  • Steric hindrance from bulky substituents can disrupt inter-ligand hydrogen bonding, as shown in X-ray structures of copper complexes where pseudomacrocyclic stabilization relies on H-bonding between pyrazole NH and phenolate oxygen .
    Methodological tip: Use DFT calculations to predict substituent effects on complex stability and correlate with experimental extraction data .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : 1^1H and 19^19F NMR identify substituent positions and confirm pyrazole ring formation .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving challenges posed by fluorine’s high electron density and anisotropic displacement . For example, analogous pyrazole-phenol structures were solved with R-factors < 0.05 using high-resolution data .
  • IR spectroscopy : O-H and N-H stretches (~3200–3500 cm⁻¹) confirm hydrogen bonding networks .

Advanced: How can computational methods like DFT guide the design of derivatives with enhanced metal-binding properties?

Answer:

  • DFT calculations predict gas-phase formation energies of metal complexes, correlating with experimental extraction strength. For instance, substituents that stabilize deprotonated ligands (e.g., -NO₂) showed stronger agreement between calculated and observed Cu(II) binding affinities .
  • Electrostatic potential maps identify regions of high electron density for targeted functionalization. This approach successfully rationalized the superior performance of ortho-nitro derivatives in solvent extraction .

Basic: What are common challenges in crystallizing fluorinated pyrazole-phenol derivatives?

Answer:

  • Fluorine’s electron-withdrawing nature can reduce crystal symmetry, complicating data collection. Use high-intensity X-ray sources (e.g., synchrotron) to improve resolution .
  • Hydrogen bonding variability : Fluorine substituents may disrupt intermolecular H-bonds. Co-crystallization with polar solvents (e.g., DMSO) can enhance lattice stability .

Advanced: How should researchers address contradictory data in crystallographic refinement?

Answer:

  • Multi-software validation : Cross-check SHELX-refined structures with programs like WinGX/ORTEP to identify outliers in displacement parameters .
  • Twinned data analysis : For cases of pseudo-merohedral twinning, use SHELXD’s twin law detection and refine with HKLF5 format in SHELXL .
  • Thermal motion analysis : Anisotropic displacement parameters (ADPs) for fluorine atoms often require constraints to avoid overfitting .

Basic: What purification strategies are effective post-synthesis?

Answer:

  • Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate regioisomers .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals, leveraging the compound’s limited solubility in cold solvents .

Advanced: What role do inter-ligand hydrogen bonds play in stabilizing metal complexes of this compound?

Answer:

  • Pseudomacrocyclic stabilization : X-ray structures of Cu(II) complexes reveal H-bonding between pyrazole NH and phenolate O, creating a rigid, planar coordination geometry. This enhances extractant strength by ~100-fold compared to non-H-bonding analogs .
  • Steric buttressing : Substituents ortho to the hydroxyl group (e.g., -F) enforce H-bond geometry, as shown in DFT-optimized structures .

Basic: How does fluorine substitution impact the compound’s electronic properties?

Answer:

  • Increased acidity : Fluorine’s -I effect lowers the pKa of the phenolic -OH, favoring deprotonation in basic media. This is critical for applications in metal extraction .
  • Resonance effects : Fluorine’s electron-withdrawing nature delocalizes π-electrons in the pyrazole ring, altering UV-Vis absorption maxima .

Advanced: What methodological insights from COX-2 inhibitor studies apply to designing bioactive derivatives?

Answer:

  • Structure-activity relationships (SARs) : In COX-2 inhibitors like celecoxib, trifluoromethyl and sulfonamide groups enhance selectivity. Analogous functionalization of the pyrazole ring (e.g., 3-CF₃ substitution) could improve target binding .
  • Metabolic stability : Introduce hydrolyzable groups (e.g., ester linkages) to reduce plasma half-life, as demonstrated in SC-58635’s pharmacokinetic optimization .

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